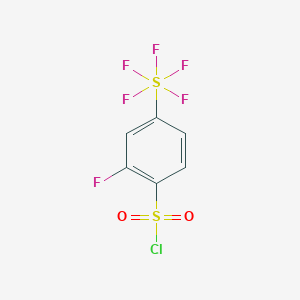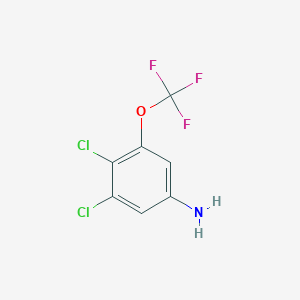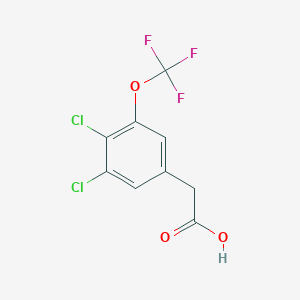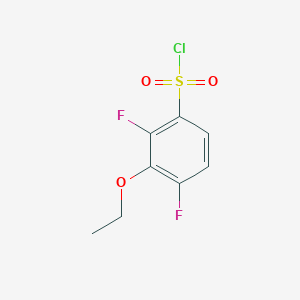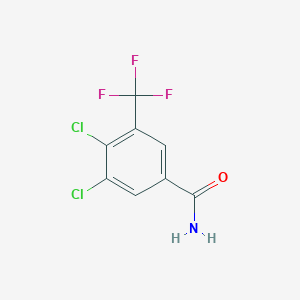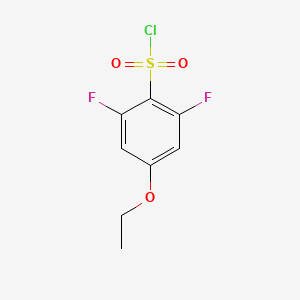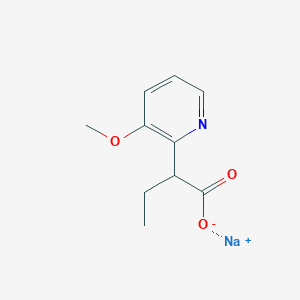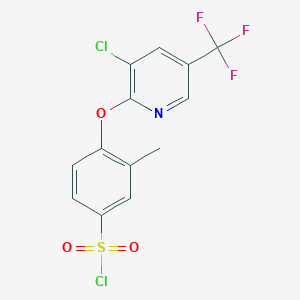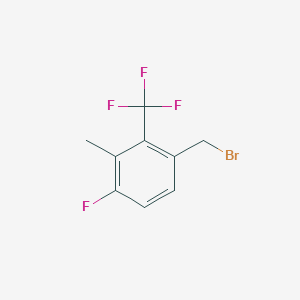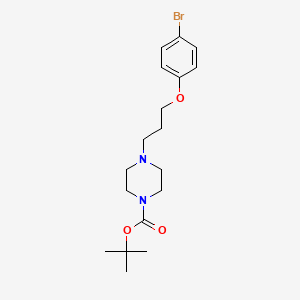
Tert-butyl 4-(3-(4-bromophenoxy)propyl)piperazine-1-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, the synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate involved a mixture of N-Bocpiperzine and triethyl amine placed in acetonitrile and stirred for 4 hours. The mixture was then cooled to 0 °C, and ethylbromoacetate was added dropwise over a period of 15 minutes .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray diffraction studies. For instance, the molecule of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives substituted at the 3-position and in the allylic fragment reacted with L-selectride in anhydrous tetrahydrofuran to give tert-butyl (3 R,4 S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield .Wissenschaftliche Forschungsanwendungen
Synthetic and Environmental Applications
Tert-butyl 4-(3-(4-bromophenoxy)propyl)piperazine-1-carboxylate is a compound that can be found in discussions related to synthetic routes for pharmaceuticals, as well as its relevance in environmental contexts. The synthesis of such compounds often involves complex chemical reactions aimed at creating molecules with specific properties or activities. For example, the synthetic pathways for drugs like vandetanib involve steps that may include similar compounds for intermediate stages, highlighting their role in developing pharmaceuticals with higher yields and commercial value (Mi, 2015). Moreover, the environmental occurrence and fate of related synthetic phenolic antioxidants (SPAs) have been extensively studied, emphasizing the need for future research to develop SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Therapeutic and Pharmacological Insights
Piperazine derivatives, including those related to tert-butyl 4-(3-(4-bromophenoxy)propyl)piperazine-1-carboxylate, are of significant interest in medicinal chemistry due to their wide range of therapeutic applications. These applications include, but are not limited to, antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory uses. The modification of the substitution pattern on the piperazine nucleus can lead to a recognizable difference in the medicinal potential of the resultant molecules, underscoring the importance of structural modifications in drug design (Rathi et al., 2016).
Environmental Impacts and Ecotoxicity
The degradation products of compounds similar to tert-butyl 4-(3-(4-bromophenoxy)propyl)piperazine-1-carboxylate, such as 4-tert-octylphenol, have been analyzed for their environmental water pollution, endocrine interference, and ecotoxicity. These studies suggest that while some degradation products may be more toxic than the parent compounds, newer removal techniques and further research into their effects are necessary for understanding and mitigating their environmental impact (Olaniyan et al., 2020).
Safety And Hazards
Tert-butyl 4-(3-(4-bromophenoxy)propyl)piperazine-1-carboxylate is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention .
Eigenschaften
IUPAC Name |
tert-butyl 4-[3-(4-bromophenoxy)propyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrN2O3/c1-18(2,3)24-17(22)21-12-10-20(11-13-21)9-4-14-23-16-7-5-15(19)6-8-16/h5-8H,4,9-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRQJYUBWWCZEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCOC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-(4-bromophenoxy)propyl)piperazine-1-carboxylate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzamide, 4-bromo-3-ethoxy-N-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B1407762.png)


